molecular formula C8H6N4O2 B13148635 5-Nitrocinnolin-4-amine

5-Nitrocinnolin-4-amine

Cat. No.: B13148635
M. Wt: 190.16 g/mol
InChI Key: TWNNPMMWMFHNGA-UHFFFAOYSA-N
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Description

5-Nitrocinnolin-4-amine: is an organic compound with the molecular formula C8H6N4O2 and a molecular weight of 190.16 g/mol It belongs to the class of nitroaromatic compounds, which are characterized by the presence of a nitro group (-NO2) attached to an aromatic ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Nitrocinnolin-4-amine typically involves the nitration of cinnoline derivatives followed by reduction. One common method is the nitration of cinnoline using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group at the desired position. The resulting nitro compound is then reduced to the corresponding amine using reducing agents such as iron powder and hydrochloric acid or catalytic hydrogenation .

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to ensure efficient mixing and heat transfer. The nitration step can be carried out in large reactors with precise control over temperature and reaction time. The reduction step can be performed using catalytic hydrogenation in the presence of a suitable catalyst such as palladium on carbon (Pd/C) to achieve high yields and purity .

Scientific Research Applications

Chemistry: 5-Nitrocinnolin-4-amine is used as a building block in the synthesis of various heterocyclic compounds.

Biology: In biological research, this compound is studied for its potential as an enzyme inhibitor. It has shown promise in inhibiting certain enzymes involved in disease pathways, making it a candidate for drug development .

Medicine: The compound is being investigated for its potential therapeutic applications, including its use as an antimicrobial agent. Its ability to inhibit specific enzymes makes it a potential candidate for the treatment of bacterial infections .

Industry: In the industrial sector, this compound is used in the synthesis of dyes and pigments. Its nitro and amino groups make it a versatile intermediate for the production of various colorants .

Mechanism of Action

The mechanism of action of 5-Nitrocinnolin-4-amine involves its interaction with specific molecular targets. The compound can act as an enzyme inhibitor by binding to the active site of the enzyme and preventing its normal function. This inhibition can occur through various mechanisms, including competitive inhibition, where the compound competes with the natural substrate for binding to the enzyme .

Molecular Targets and Pathways:

Comparison with Similar Compounds

Uniqueness: 5-Nitrocinnolin-4-amine is unique due to its specific structure, which allows it to interact with a distinct set of molecular targets.

Properties

Molecular Formula

C8H6N4O2

Molecular Weight

190.16 g/mol

IUPAC Name

5-nitrocinnolin-4-amine

InChI

InChI=1S/C8H6N4O2/c9-5-4-10-11-6-2-1-3-7(8(5)6)12(13)14/h1-4H,(H2,9,11)

InChI Key

TWNNPMMWMFHNGA-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C(=C1)[N+](=O)[O-])C(=CN=N2)N

Origin of Product

United States

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